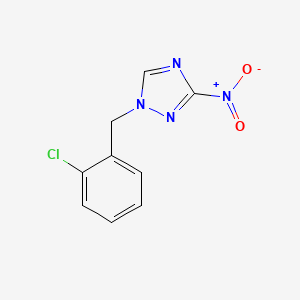

![molecular formula C21H15N5 B5605421 N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5605421.png)

N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is a chemical compound belonging to the pyrazolo[3,4-d]pyrimidin-4-amine class. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. The synthesis and study of these compounds involve understanding their molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-amines involves catalytic methods using heteropolyacids, which allow for high yields. For instance, derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones are synthesized from the reaction of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde in the presence of heteropolyacids like H3PMo12O40 and H14[NaP5W29MoO110], showcasing the catalytic efficiency of these compounds (Heravi et al., 2007).

Molecular Structure Analysis

Theoretical explorations on molecular structures, particularly through electronic structure calculations and vibrational assignments, have been performed to understand the molecular geometry, electrostatic potentials, and reactivity. For example, studies on similar molecules, such as 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, utilized Hartree Fock and density functional theory methods to analyze optimized geometrical parameters and vibrational spectra, providing insights into the molecule's reactivity and charge transfer properties (Shukla et al., 2015).

Chemical Reactions and Properties

Diversity synthesis under microwave irradiation presents a method to create a variety of heterocyclic compounds, including those with pyrazolo[3,4-d]pyrimidin-4-amine structures. This technique highlights the versatility in synthesizing these compounds through operational simplicity and safety for biomedical screening (Han et al., 2009).

Mécanisme D'action

Target of Action

The primary target of N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This compound mimics the adenine ring of ATP, allowing it to bind to the kinase active sites . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This can result in the induction of apoptosis within cells . The compound’s ability to inhibit CDK2 can be exploited to direct its activity and selectivity to multiple oncogenic targets .

Pharmacokinetics

The compound has shown significant inhibitory activity against cdk2, suggesting it has good bioavailability .

Result of Action

The result of the action of this compound is the significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Orientations Futures

Pyrazolo[3,4-d]pyrimidines, including “N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, are of interest in the field of medicinal chemistry due to their promising pharmacological properties . Future research may focus on further optimization of these compounds as anticancer agents and the development of new methods for the synthesis of spiro heterocycles belonging to the pyrazolo[3,4-d]pyrimidine series .

Analyse Biochimique

Biochemical Properties

N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with several enzymes and proteins. It has shown significant inhibitory activity against CDK2/cyclin A2, a key enzyme involved in cell cycle regulation . This interaction suggests that the compound could play a role in biochemical reactions related to cell cycle control .

Cellular Effects

The effects of this compound on cells have been studied in various cell lines. It has been found to inhibit the growth of MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) cell lines . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. As a CDK2 inhibitor, it likely exerts its effects at the molecular level by binding to the active site of the enzyme, thereby inhibiting its activity .

Temporal Effects in Laboratory Settings

Its inhibitory effects on cell growth suggest that it may have long-term effects on cellular function .

Propriétés

IUPAC Name |

N-naphthalen-2-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5/c1-2-8-18(9-3-1)26-21-19(13-24-26)20(22-14-23-21)25-17-11-10-15-6-4-5-7-16(15)12-17/h1-14H,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGOGRUKALNOLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-4H-1,2,4-triazole](/img/structure/B5605342.png)

![2,4-dichloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5605347.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5605348.png)

![N-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5605355.png)

![isobutyl (1S*,5R*)-7-oxo-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B5605370.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5605399.png)

![N-(3,5-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5605411.png)

![N'-benzylidene-2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]acetohydrazide](/img/structure/B5605418.png)

![N-1,3-benzodioxol-5-yl-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5605420.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605424.png)